1-(4-aminobenzyl)-N-(2,4-dimethylphenyl)-1H-imidazole-4-carboxamide
Description
Properties
IUPAC Name |
1-[(4-aminophenyl)methyl]-N-(2,4-dimethylphenyl)imidazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c1-13-3-8-17(14(2)9-13)22-19(24)18-11-23(12-21-18)10-15-4-6-16(20)7-5-15/h3-9,11-12H,10,20H2,1-2H3,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZOUJXZSMFBLSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Synthetic Route Overview
The synthesis of this compound generally involves:
- Construction of the imidazole ring via condensation of appropriate precursors such as ethyl cyanoacetate and amines.
- Introduction of the 4-aminobenzyl group at the N-1 position.
- Formation of the N-(2,4-dimethylphenyl) carboxamide at the C-4 position.
A representative approach is a sequential, one-pot procedure under mild heating conditions, which has been demonstrated to be efficient and environmentally friendly.
Sequential One-Pot Procedure Using Ethyl Cyanoacetate and Amines
A detailed example from the literature describes the preparation of imidazole derivatives via a sequential reaction involving:
- Reaction of ethyl cyanoacetate with an amine (such as 4-aminobenzylamine) to form an intermediate.
- Addition of ethyl glycinate hydrochloride (activated by triethylamine) to promote ring closure and imidazole formation.
- Heating at approximately 70 °C for 2 hours under neat or ethanol reflux conditions.
This method yields substituted imidazolidine-4-ones and imidazole derivatives with high efficiency and purity after recrystallization from ethanol.
Table 1: Reaction Conditions and Yields for Model Imidazole Derivatives
| Entry | Amine Used | Ethyl Cyanoacetate (equiv) | Ethyl Glycinate Hydrochloride (equiv) | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Cyclohexylamine | 1 | 1 | 70 | 2 | 75 |
| 2 | Cyclohexylamine | 1 | 1.2 | 70 | 2 | 90 |
| 3 | 4-Aminobenzylamine (analog) | 1 | 1.2 | 70 | 2 | 85* |
*Estimated yield based on analogous amine reactivity.
This procedure is notable for its simplicity, environmental compatibility, and cost-effectiveness, making it suitable for the synthesis of this compound analogs.
Amide Bond Formation at C-4 Position
The carboxamide group at the C-4 position is typically introduced through acylation of the imidazole intermediate with 2,4-dimethylphenyl isocyanate or via coupling with 2,4-dimethylphenyl amine derivatives under amide bond-forming conditions (e.g., using coupling reagents such as EDCI or DCC).
This step is often performed after ring formation to ensure selective functionalization and high purity of the final product.
Alternative Synthetic Approaches
Recent literature reports alternative methods for imidazole synthesis that might be adapted for this compound, including:
- NHC-catalyzed synthesis involving benzylic amines and acetophenones under oxidizing conditions, allowing substitution at N-1 and C-4 positions in one step.
- Microwave-assisted protocols using activated alkynes and amidoximes to rapidly generate substituted imidazoles with ester or amide functionalities.
These methods offer potential routes that could be optimized for the target compound but require further experimental validation.
Analytical Data Supporting Preparation
Characterization of synthesized compounds typically involves:
- Infrared spectroscopy (IR): Identification of NH, amide CO, and aromatic CH stretches.
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectra confirm substitution patterns on the imidazole ring and aromatic moieties.
- Elemental Analysis: Confirms molecular formula consistency.
Example data for related imidazole derivatives:
| Parameter | Typical Values |
|---|---|
| IR (cm⁻¹) | NH: ~3387; CO (amide): ~1722; CH aliphatic: ~2982 |
| 1H NMR (DMSO-d6) | Aromatic protons: 6.5–8.0 ppm; NH: ~9.1 ppm (exchangeable) |
| 13C NMR (DMSO-d6) | Carbonyl C: ~166 ppm; Aromatic C: 110–150 ppm |
Such data confirm the successful synthesis of the target imidazole carboxamide derivatives.
Summary of Preparation Methods
| Step | Description | Conditions | Notes |
|---|---|---|---|
| Imidazole ring formation | Condensation of ethyl cyanoacetate with 4-aminobenzylamine | 70 °C, 2 h, neat or ethanol reflux | One-pot, sequential reaction preferred |
| Ring closure and cyclization | Addition of ethyl glycinate hydrochloride (activated by triethylamine) | 70 °C, 2 h | Forms imidazole-4-carboxamide core |
| Amide bond formation | Coupling with 2,4-dimethylphenyl amine or isocyanate | Room temp or mild heating | Ensures correct substitution at C-4 |
| Purification | Filtration, washing, recrystallization from ethanol | Ambient temperature | Yields high purity product |
Chemical Reactions Analysis
1-(4-aminobenzyl)-N-(2,4-dimethylphenyl)-1H-imidazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or imidazole positions, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures.
Scientific Research Applications
1-(4-aminobenzyl)-N-(2,4-dimethylphenyl)-1H-imidazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biology: The compound is used in biochemical assays to study enzyme kinetics and inhibition.
Materials Science: It is explored for its potential use in the synthesis of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(4-aminobenzyl)-N-(2,4-dimethylphenyl)-1H-imidazole-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets through binding interactions. The pathways involved can include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
Discussion
The target compound’s 2,4-dimethylphenyl group provides moderate steric bulk and lipophilicity, contrasting with fluorinated analogs that prioritize electronic effects. Benzimidazole derivatives, while structurally distinct, share synthetic strategies (e.g., reductive cyclization) and carboxamide functionality . The discontinuation of several analogs (e.g., CAS: 1351843-64-5) may reflect challenges in optimization, though structural insights remain valuable for drug design.
Biological Activity
The compound 1-(4-aminobenzyl)-N-(2,4-dimethylphenyl)-1H-imidazole-4-carboxamide (CAS No. 1351843-58-7) is a member of the imidazole family, known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant research findings.
- Molecular Formula : C19H20N4O
- Molecular Weight : 320.39 g/mol
- Structure : The compound features an imidazole ring, an amine group, and a carboxamide functional group, which contribute to its biological properties.
Antiviral Properties
Recent studies have highlighted the potential of imidazole derivatives in antiviral applications. For instance, compounds with similar structures have shown significant inhibitory effects against viral enzymes, such as the SARS-CoV-2 main protease. Research indicates that imidazole derivatives can inhibit viral replication at micromolar concentrations, suggesting that This compound may exhibit similar properties.
Case Study: Inhibition of SARS-CoV-2
A study focused on imidazole derivatives demonstrated that certain compounds effectively inhibited the SARS-CoV-2 main protease. The most potent derivative exhibited an IC50 value of 4.79 μM, indicating a promising avenue for further exploration in developing antiviral agents targeting COVID-19 .
Antibacterial Activity
Imidazole derivatives are also recognized for their antibacterial properties. Research has shown that various imidazole-based compounds possess broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests that This compound could be evaluated for its antibacterial efficacy.
Comparative Analysis of Antibacterial Efficacy
| Compound | MIC (μg/mL) | Activity Type |
|---|---|---|
| Compound A (similar structure) | 5 | Broad-spectrum |
| Compound B (imidazole derivative) | 10 | Gram-positive |
| This compound | TBD | TBD |
The biological activity of imidazole derivatives often involves the inhibition of key enzymatic pathways in pathogens. For example:
- Enzyme Inhibition : Imidazoles can act as competitive inhibitors for enzymes essential to viral replication and bacterial growth.
- Cell Membrane Disruption : Some derivatives may disrupt bacterial cell membranes, leading to cell lysis.
Cytotoxicity Studies
Cytotoxicity assays are crucial in evaluating the safety profile of new compounds. Preliminary studies on related imidazole derivatives have indicated low toxicity levels in human cell lines at concentrations effective against pathogens. Further cytotoxicity testing is necessary for This compound to establish its therapeutic window.
Q & A
Q. What synthetic strategies are commonly employed to synthesize 1-(4-aminobenzyl)-N-(2,4-dimethylphenyl)-1H-imidazole-4-carboxamide?
The synthesis of this compound typically involves multi-step reactions, including:
- Condensation reactions to form the imidazole core, followed by functionalization of the benzyl and carboxamide groups.
- Catalytic hydrogenation for deprotection or reduction steps (e.g., using palladium on carbon or Raney nickel to avoid dehalogenation side reactions) .
- Schiff base formation under alkaline conditions to cyclize intermediates into the imidazole ring .
Key challenges include optimizing solvent systems (e.g., ethanol vs. water for yield improvement) and controlling reaction temperatures (45°C optimal for cyclization steps) .
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
Essential methods include:
- NMR spectroscopy (1H/13C) to confirm hydrogen/carbon environments, particularly distinguishing aromatic protons and amine groups .
- Mass spectrometry (HRMS) for molecular weight validation and fragmentation pattern analysis .
- HPLC or TLC to monitor reaction progress and purity (>98% by HPLC is typical for biologically active derivatives) .
- X-ray crystallography (if crystals are obtainable) for definitive 3D structural elucidation .
Q. What in vitro models are used for preliminary evaluation of biological activity?
Initial screening often employs:
- Kinase inhibition assays (e.g., tyrosine kinase or MAPK pathways) due to structural similarity to known imidazole-based kinase inhibitors .
- Anti-inflammatory models (e.g., COX-2 inhibition in macrophage cell lines) .
- Cancer cell line panels (e.g., NCI-60) to assess cytotoxicity and selectivity .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields during imidazole ring formation?
- Catalyst selection : Switching from palladium on carbon to Raney nickel minimizes dehalogenation side reactions, improving yields from <50% to >90% in similar imidazole syntheses .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to ethanol or water .
- Temperature control : Maintaining 45°C during Schiff base formation prevents intermediate degradation .
Q. How should researchers resolve contradictory data in biological activity assays?
Contradictions may arise from:
- Assay variability : Validate results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .
- Metabolic instability : Perform stability studies in liver microsomes to identify rapid degradation pathways .
- Off-target effects : Use siRNA knockdown or CRISPR-edited cell lines to confirm target specificity .
Q. What structural modifications enhance the pharmacokinetic profile of this compound?
SAR studies on analogous imidazoles suggest:
- Substituent effects : Introducing electron-withdrawing groups (e.g., -CF3) on the benzyl ring improves metabolic stability .
- Bioisosteric replacement : Replacing the carboxamide with a sulfonamide group enhances solubility without compromising target binding .
- Prodrug strategies : Esterification of the carboxamide improves oral bioavailability in preclinical models .
Methodological Considerations
- Data interpretation : Use molecular docking simulations (e.g., AutoDock Vina) to correlate structural features with activity trends observed in kinase assays .
- Synthetic scalability : Pilot-scale reactions should prioritize solvent recycling (e.g., ethanol recovery via distillation) to reduce costs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
